3-Methoxy-2,5-dioxo-2,5-dihydro-1h-pyrrole-1-carboxamide
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Overview
Description
3-Methoxy-2,5-dioxo-2,5-dihydro-1h-pyrrole-1-carboxamide is an organic compound with a unique structure that includes a pyrrole ring substituted with methoxy and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2,5-dioxo-2,5-dihydro-1h-pyrrole-1-carboxamide typically involves the reaction of maleic anhydride with methoxyamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2,5-dioxo-2,5-dihydro-1h-pyrrole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy or amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxy or amino derivatives .
Scientific Research Applications
3-Methoxy-2,5-dioxo-2,5-dihydro-1h-pyrrole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-2,5-dioxo-2,5-dihydro-1h-pyrrole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the modulation of biological processes. For example, it may inhibit cyclooxygenase enzymes, which play a role in inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dihydro-2,5-dioxo-1h-pyrrol-1-yl)benzenesulfonamide: This compound has a similar pyrrole ring structure but with different substituents.
Methyl 2,5-dioxo-2,5-dihydro-1h-pyrrole-1-carboxylate: Another related compound with a methoxy group and carboxylate ester.
Uniqueness
3-Methoxy-2,5-dioxo-2,5-dihydro-1h-pyrrole-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H6N2O4 |
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Molecular Weight |
170.12 g/mol |
IUPAC Name |
3-methoxy-2,5-dioxopyrrole-1-carboxamide |
InChI |
InChI=1S/C6H6N2O4/c1-12-3-2-4(9)8(5(3)10)6(7)11/h2H,1H3,(H2,7,11) |
InChI Key |
AGXIYCPWEWSCMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)N(C1=O)C(=O)N |
Origin of Product |
United States |
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